- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide, ACS Omega, 2018, 3(12), 18065-18077
Cas no 943-27-1 (4′-tert-Butylacetophenone)
4′-tert-Butylacetophenone structure
Product Name:4′-tert-Butylacetophenone
Número CAS:943-27-1
MF:C12H16O
Megavatios:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
Update Time:2025-06-11
4′-tert-Butylacetophenone Propiedades químicas y físicas
Nombre e identificación
-
- 4'-tert-Butylacetophenone
- 4-tert-Butylacetophenone
- 4′-tert-Butylacetophenone
- 1-(4-(tert-Butyl)phenyl)ethanone
- p-t-Butylacetophenone
- 1-(4-tert-butylphenyl)ethanone
- 1-[4-(tert-Butyl)phenyl]ethan-1-one
- 4-Acetyl tert-butylbenzene
- 4'-t-Butylacetophenone
- PHENOMUSCOL
- p-tert-butyl acetophenone
- p-tert-Butylacetophenon
- Tert-butyl acetophenone
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- p-tert-Butylacetophenone
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
- Acetophenone, 4'-tert-butyl-
- 1-(4-tert-butyl-phenyl)-ethanone
- 1-(4-tert-butylphenyl)ethan-1-one
- 4-TERT-BUTYLPHENYL METHYL KETONE
- UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Ethanone, 1-((1,1-dimethylethyl)phenyl)-
- Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
- Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
- 4313
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
- Acetophenone, 4′-tert-butyl- (6CI, 8CI)
- 4-t-Butylacetophenone
- NSC 826
- p-tert-Butylacetylbenzene
-
- MDL: MFCD00017256
- Renchi: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
- Clave inchi: UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C=CC(C(C)(C)C)=CC=1
Atributos calculados
- Calidad precisa: 176.12000
- Masa isotópica única: 176.12
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 180
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 17.1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: 无色液体
- Denso: 0.964 g/mL at 25 °C(lit.)
- Punto de fusión: 17-18 °C (dimorphic) (lit.)
- Punto de ebullición: 107-108 °C/5 mmHg(lit.)
- Punto de inflamación: 华氏:86 °F
摄氏:30 °C - índice de refracción: n20/D 1.52(lit.)
- Coeficiente de distribución del agua: 不溶
- PSA: 17.07000
- Logp: 3.18670
- Disolución: 能溶于醇、醚,微溶于水
- Presión de vapor: 0.0±0.5 mmHg at 25°C
4′-tert-Butylacetophenone Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H226
- Declaración de advertencia: Eyeshields, Faceshields, full-face respirator (US), Gloves, multi-purpose combination respirator cartridge (US), type ABEK (EN14387) respirator filter
- Número de transporte de mercancías peligrosas:UN 1224 3/PG 3
- Wgk Alemania:2
- Código de categoría de peligro: 10
- Instrucciones de Seguridad: S16-S29-S33-S36/37/39-S26
-
Señalización de mercancías peligrosas:
- Nivel de peligro:3
- Grupo de embalaje:III
- TSCA:T
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:3.2
- Categoría de embalaje:III
- Términos de riesgo:R10; R20/21/22; R36/37/38
4′-tert-Butylacetophenone Datos Aduaneros
- Código HS:2914399090
- Datos Aduaneros:
中国海关编码:
2914399090概述:
2914399090. 其他不含其他含氧基的芳香酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4′-tert-Butylacetophenone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002522-1g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002522-5g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 002522-25g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
£116.00 | 2022-03-01 | |
| Fluorochem | 002522-100g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 100g |
£404.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-5g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 5g |
¥84.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-1g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-100g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 100g |
¥1385.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123017-25g |
4′-tert-Butylacetophenone |
943-27-1 | 96% | 25g |
¥378.90 | 2023-09-04 | |
| Ambeed | A637396-1g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
$15.0 | 2025-04-15 | |
| Ambeed | A637396-5g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 5g |
$19.0 | 2025-04-15 |
4′-tert-Butylacetophenone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 6 h, reflux
Referencia
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols, ACS Applied Nano Materials, 2020, 3(3), 2527-2535
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate , 2-(1H-Indazol-1-yl)quinoline Solvents: Decane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 60 °C
Referencia
- Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand, Organic Letters, 2023, 25(11), 1850-1855
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Tetrafluoroboric acid , Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform , Water ; 24 h, 60 °C
Referencia
- Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule, Catalysis Science & Technology, 2016, 6(15), 6031-6036
Métodos de producción 5
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Sodium bromide , Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ; 5 min, rt; 1.56 h, 0 °C
Referencia
- Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
Referencia
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ; < 3 h, 80 °C
Referencia
- Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols, Ultrasonics Sonochemistry, 2019, 50, 331-338
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ; 7 h, 80 °C
Referencia
- First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols, Polymer, 2018, 149, 229-237
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Referencia
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate , Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ; 20 h, 80 °C
Referencia
- Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt
Referencia
- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
Referencia
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration, Inorganic Chemistry Communications, 2019, 109,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide , Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol , Water ; 12 h, 80 °C
Referencia
- Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes, Journal of the American Chemical Society, 2013, 135(1), 50-53
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate , Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 7 h, 25 - 30 °C
Referencia
- Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds, Science China: Chemistry, 2021, 64(12), 2134-2141
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
Referencia
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446
4′-tert-Butylacetophenone Raw materials
- 4-(Tert-butyl)phenylacetylene
- 4-tert-Butylstyrene
- tert-Butylbenzene
- 1-(4-tert-Butylphenyl)ethanol
- 1-t-butyl-4-ethylbenzene
4′-tert-Butylacetophenone Preparation Products
4′-tert-Butylacetophenone Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:943-27-1)4′-tert-Butylacetophenone
Número de pedido:A905056
Estado del inventario:in Stock
Cantidad:100ml
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:19
Precio ($):172.0
Correo electrónico:sales@amadischem.com
4′-tert-Butylacetophenone Literatura relevante
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
943-27-1 (4′-tert-Butylacetophenone) Productos relacionados
- 15796-82-4(4,4'-Di-tert-butylbenzophenone)
- 55709-38-1(4-t-Butyl-4'-methylbenzophenone)
- 89803-10-1(Methanone, 1,4-phenylenebis[[4-(1,1-dimethylethyl)phenyl]-)
- 22679-54-5(4-tert-Butylbenzophenone)
- 65740-05-8(Ethanone, 1,1',1''-(ethylidynetri-4,1-phenylene)tris-)
- 40428-87-3(1-3-(propan-2-yl)phenylethan-1-one)
- 645-13-6(4'-Isopropylacetophenone)
- 1756-31-6(Ethanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-)
- 54887-69-3(Methanone, [(1-methylethylidene)di-4,1-phenylene]bis[phenyl-)
- 6136-71-6(1-(3-tert-butylphenyl)ethan-1-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone
Pureza:99%
Cantidad:100ml
Precio ($):172.0